N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Description
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a piperazine-derived Schiff base characterized by two key structural features:
- Piperazine ring substitution: A 2-methoxyphenyl group is attached to the piperazine nitrogen at the 4-position.
- Benzylidene moiety: A 3-bromophenyl ethylidene group forms an imine bond with the piperazine nitrogen.
The 3-bromo substituent may enhance lipophilicity and stability compared to non-halogenated analogs, while the 2-methoxy group could influence steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C19H22BrN3O |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C19H22BrN3O/c1-15(16-6-5-7-17(20)14-16)21-23-12-10-22(11-13-23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13H2,1-2H3/b21-15+ |
InChI Key |
ZPQKTDFLUIBTOD-RCCKNPSSSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. Common reagents used in these reactions include bromine, methanol, and piperazine, under controlled conditions of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group in the compound is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions at room temperature.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, owing to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups play a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The piperazinamine moiety enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural variations among similar compounds, focusing on substituent effects and physicochemical properties.
Table 1: Structural Comparison of Piperazine Derivatives
¹ Molecular formula inferred as C₁₉H₂₀BrN₃O based on structural analogs.
Key Structural Variations and Implications
a. Piperazine Substituent Modifications
- Methoxy vs. Chlorobenzyl ( vs.
- Chlorobenzyl vs. Trimethoxyphenyl () : The 3,4,5-trimethoxyphenyl group () increases electron density, which may enhance interactions with aromatic residues in enzyme binding pockets .
b. Benzylidene Group Modifications
- Bromophenyl vs. Chloronitro (Target vs. ) : The 4-chloro-3-nitrobenzylidene group () introduces strong electron-withdrawing effects, likely reducing basicity compared to the target’s bromophenyl group .
- Biphenyl Extension (–5) : Biphenyl-substituted analogs (e.g., ) exhibit extended aromatic systems, favoring π-π interactions with hydrophobic receptor domains .
- Heterocyclic Replacement () : Substituting benzene with a bromothiophene () alters electronic properties and may influence metabolic stability due to sulfur’s electronegativity .
c. Halogen Effects
- Bromine (Target, ) vs. Chlorine (–2, 6): Bromine’s larger atomic radius increases molecular weight and lipophilicity (e.g., Target: ~374.3 g/mol vs.
Research Insights and Trends
- Electron-Donating vs. Withdrawing Groups : Methoxy and nitro substituents (–3) demonstrate opposing electronic effects, impacting receptor binding kinetics and compound stability.
- Steric Considerations : The 2-methoxy group on the piperazine ring (Target, –5, 7–8) may restrict rotational freedom, favoring specific conformations during target engagement.
- Pharmacological Potential: Biphenyl and brominated analogs (–5, 8) are prioritized in drug discovery for their balanced lipophilicity and interaction profiles.
Biological Activity
N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 396.30 g/mol
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through interactions with various biological targets, including:
- Serotonin Receptors : The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT receptor, which plays a crucial role in neuropsychiatric disorders. It acts as a selective antagonist, potentially influencing mood and cognitive functions .
- VEGFR-2 Inhibition : Similar compounds have shown promise as VEGFR-2 inhibitors, which are vital in preventing angiogenesis in cancer therapy. Molecular docking studies suggest that this compound may interact effectively with the VEGFR-2 catalytic pocket, inhibiting its activity .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Neuropharmacological Studies : Research indicates that compounds similar to this compound can modulate serotonin levels, which may be beneficial in treating depression and anxiety disorders. The selectivity for the 5-HT receptor suggests a reduced side effect profile compared to non-selective agents .
- Anticancer Activity : The inhibition of VEGFR-2 has been linked to reduced tumor growth and metastasis in various cancer models. In vitro assays demonstrated that this compound effectively induces apoptosis in cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to the active sites of its targets, suggesting a strong potential for further development as a therapeutic agent. The binding affinities were comparable to established drugs like Sorafenib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
